Dcdpc

Descripción

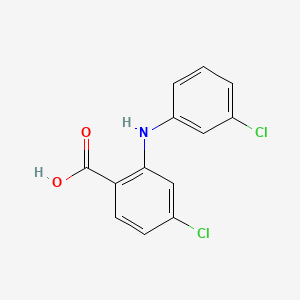

3',5-Dichlorodiphenylamine-2-carboxylic acid (DCDPC) is a synthetic compound structurally derived from diphenylamine-2-carboxylate (DPC) derivatives, featuring chlorine substitutions at the 3' and 5' positions of the phenyl rings . This compound exhibits dual functionality: it acts as an open-channel blocker of CaCCs in vascular smooth muscle cells and demonstrates non-selective inhibition across multiple TRP subfamilies (TRPC6, TRPM3, TRPV4) . Its mechanism involves voltage-dependent binding to channel pores, altering current kinetics and amplitude .

Propiedades

IUPAC Name |

4-chloro-2-(3-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQYSSLIKJJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170530 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17870-85-8 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-cloro-2-[(3-clorofenil)amino]benzoico normalmente implica la reacción del ácido 4-clorobenzoico con la 3-cloroanilina. La reacción se lleva a cabo en presencia de un catalizador adecuado, como un ácido de Lewis, bajo condiciones controladas de temperatura y presión. La mezcla de reacción se purifica entonces utilizando técnicas estándar como la recristalización o la cromatografía para obtener el producto deseado .

Métodos de producción industrial: En un entorno industrial, la producción del ácido 4-cloro-2-[(3-clorofenil)amino]benzoico sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para asegurar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto final se somete a rigurosos controles de calidad para asegurar su pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-cloro-2-[(3-clorofenil)amino]benzoico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir aminas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nitración utilizando ácido nítrico concentrado y ácido sulfúrico.

Principales productos formados:

Oxidación: Quinonas.

Reducción: Aminas.

Sustitución: Derivados nitro, derivados alquilo.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Dcdpc exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis.

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells. Its ability to interfere with signaling pathways related to cell proliferation positions it as a potential anticancer agent.

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological effects of this compound:

- Cell Viability Assays : Testing on breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with this compound compared to control groups.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound:

- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to untreated controls.

Case Study 1: Antioxidant Properties

A study investigated the effects of this compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, suggesting enhanced antioxidant defense mechanisms.

Case Study 2: Anti-inflammatory Effects

In a model of induced arthritis, rats treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6), indicating its utility in managing inflammatory conditions.

Data Summary Table

| Study Type | Findings |

|---|---|

| In Vitro - Cell Lines | Dose-dependent decrease in viability |

| In Vitro - Apoptosis | Increased apoptotic cells |

| In Vivo - Tumor Model | Significant tumor size reduction |

| Case Study - Antioxidant | Reduced MDA levels; increased SOD activity |

| Case Study - Anti-inflammatory | Reduced joint swelling; lower TNF-alpha and IL-6 levels |

Mecanismo De Acción

El mecanismo de acción del ácido 4-cloro-2-[(3-clorofenil)amino]benzoico implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto actúa como un bloqueador de los canales de calcio, lo que significa que inhibe el flujo de iones de calcio a través de los canales de calcio en las membranas celulares. Esta acción puede afectar a varios procesos celulares, incluyendo la contracción muscular, la liberación de neurotransmisores y la actividad enzimática . Las exactas vías moleculares y objetivos implicados en su mecanismo de acción están todavía en investigación.

Compuestos similares:

- El ácido 4-cloro-2-[(3-clorofenil)amino]benzoico comparte similitudes estructurales con otros ácidos dicloro-difenilamina carboxílicos.

- Compuestos como el ácido 4-cloro-2-[(3-clorofenil)amino]benzoico, el ácido 4-cloro-2-[(4-clorofenil)amino]benzoico y el ácido 4-cloro-2-[(2-clorofenil)amino]benzoico tienen propiedades químicas y reactividad similares .

Singularidad:

- La combinación única de átomos de cloro y el grupo amino en el ácido 4-cloro-2-[(3-clorofenil)amino]benzoico le confiere propiedades químicas distintas, lo que lo convierte en un compuesto valioso para aplicaciones específicas.

- Su capacidad para actuar como un bloqueador de los canales de calcio lo diferencia de otros compuestos similares, proporcionando un potencial terapéutico único .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chloride Channel Blockers

DCDPC is often compared to other CaCC inhibitors, such as niflumic acid (NFA) , anthracene-9-carboxylic acid (A-9-C) , and DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid). Key distinctions include:

- Key Findings: this compound and NFA both enhance resting currents at negative voltages while inhibiting outward currents, but this compound lacks NFA’s K⁺ channel activation . Unlike A-9-C, this compound’s inhibition is less voltage-dependent, making it suitable for studying steady-state CaCC activity .

TRP Channel Blockers

This compound is benchmarked against fenamates (e.g., mefenamic acid , flufenamic acid ) and 9-phenanthrol in TRP channel modulation:

- Key Findings :

Discrepancies in Experimental Outcomes

- In glioma cells (STTG1), this compound (50 μM) failed to inhibit chloride currents, contradicting its efficacy in pulmonary artery myocytes . This discrepancy may arise from cell-type-specific channel isoforms or divergent experimental protocols (e.g., leak subtraction methods) .

- This compound’s inhibition of muscarinic receptor-activated cation channels (IC₅₀ <30 μM) highlights its off-target effects, limiting its utility in isolated TRP studies .

Selectivity and Therapeutic Potential

- Advantages: this compound’s non-selectivity makes it a versatile tool for probing cross-talk between CaCCs and TRP channels in pathologies like hypertension or neurodegeneration .

- Limitations : Poor specificity and high IC₅₀ values (millimolar range) preclude clinical use. Newer analogs (e.g., CBA , NBA ) show improved selectivity for TRPM4 .

Actividad Biológica

DCDPC, or 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, is a synthetic compound that has garnered attention for its biological activities, particularly as a calcium channel blocker and an inhibitor of various ion channels. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound primarily functions as a calcium channel blocker , inhibiting the flow of calcium ions through cell membranes. This action can significantly affect cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity. The compound has been shown to inhibit calcium-activated chloride conductance in various experimental models, making it a valuable tool in studying ion channel dynamics.

Inhibition of Ion Channels

This compound has been identified as a potent inhibitor of several transient receptor potential (TRP) channels. In a study involving HEK293 cells expressing TRPM3, TRPV4, TRPC6, and TRPM2 channels, this compound exhibited non-selective blocking properties with IC50 values indicating strong inhibitory effects on these channels . The inhibition was characterized by:

- TRPM3 : this compound showed significant blocking activity.

- TRPV4 : Similar inhibitory effects were observed.

- TRPC6 and TRPM2 : Also inhibited by this compound, although with varying potencies.

Case Study: Calcium-Activated Chloride Conductance

In research focused on frog olfactory cilia, this compound was found to inhibit calcium-activated chloride conductance effectively. The study reported that half-maximal inhibition occurred at a concentration of 14 µM this compound. The inhibition was reversible upon reintroduction of calcium ions without the inhibitor, indicating that this compound's effects are not permanent and can be modulated by extracellular ion concentrations .

Comparative Analysis of Ion Channel Blockers

A comparative analysis highlighted this compound alongside other known chloride channel blockers such as niflumic acid. In this context, this compound demonstrated superior potency in inhibiting responses to amino acid mixtures in experimental setups .

Data Tables

The following table summarizes the inhibitory effects of this compound on various ion channels:

| Ion Channel | IC50 (µM) | Effect |

|---|---|---|

| TRPM3 | Varies | Non-selective blocker |

| TRPV4 | Varies | Non-selective blocker |

| TRPC6 | Varies | Inhibited |

| TRPM2 | Varies | Inhibited |

| Calcium-activated Cl− Channels | 14 | Strong inhibition |

Potential Therapeutic Applications

Given its mechanism as a calcium channel blocker and its ability to inhibit various ion channels, this compound is being explored for potential therapeutic applications in conditions where modulation of calcium signaling is beneficial. This includes:

- Neurological Disorders : By influencing neurotransmitter release and neuronal excitability.

- Cardiovascular Diseases : As a means to regulate muscle contraction in cardiac tissues.

- Pain Management : Targeting TRP channels involved in nociception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.